

A Comparative Analysis of Isobutoxyphenylboronic Acid Isomer Solubility for Pharmaceutical Research

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Compound of Interest

Compound Name: *4-Isobutoxyphenylboronic acid*

Cat. No.: *B121918*

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For researchers, scientists, and drug development professionals, understanding the solubility of active pharmaceutical ingredients is a critical factor in formulation and delivery. This guide provides a detailed comparison of the solubility of three isomers of isobutoxyphenylboronic acid—ortho-, meta-, and para-isobutoxyphenylboronic acid—in various organic solvents. The data presented is derived from a comprehensive study utilizing a dynamic method to ensure accuracy and reproducibility.

The solubility of a compound is a key physicochemical property that influences its bioavailability and therapeutic efficacy. In the case of isobutoxyphenylboronic acid, a molecule with potential applications in organic synthesis and medicinal chemistry, the position of the isobutoxy group on the phenyl ring significantly impacts its solubility. This guide summarizes the experimental findings on the solubility of the ortho-, meta-, and para-isomers, providing a foundation for informed decisions in experimental design and process development.

Comparative Solubility Data

The equilibrium solubility of the three isobutoxyphenylboronic acid isomers was determined in five different organic solvents: chloroform, 3-pentanone, acetone, dipropyl ether, and methylcyclohexane. The following table summarizes the mole fraction (x) of each isomer in saturated solutions at various temperatures.

Isomer	Solvent	Temperature (°C)	Mole Fraction (x)
ortho- Isobutoxyphenylboroni c Acid	Chloroform	22.0	0.2767
40.0	0.4019		
61.9	0.6177		
3-Pentanone	26.0	0.3068	
44.5	0.4319		
63.0	0.6373		
Acetone	31.3	0.3381	
47.5	0.4647		
71.6	0.7148		
Dipropyl Ether	35.0	0.3607	
52.6	0.5144		
75.3	0.7736		
Methylcyclohexane	55.5	0.5471	
68.0	0.6997		
82.0	0.9119		
meta- Isobutoxyphenylboroni c Acid	Chloroform	24.0	0.0180
40.8	0.0408		
60.1	0.1895		
3-Pentanone	29.5	0.0229	
45.2	0.0507		
58.6	0.1307		

Acetone	33.5	0.0278
49.9	0.0670	
65.5	0.2018	
Dipropyl Ether	37.1	0.0327
55.4	0.0899	
70.0	0.2537	
Methylcyclohexane	55.6	0.1151
61.1	0.1459	
65.6	0.1828	
para- Isobutoxyphenylboroni c Acid		
36.5	0.0415	
49.2	0.0936	
3-Pentanone	26.8	0.0253
37.7	0.0471	
46.5	0.0785	
Acetone	30.5	0.0304
39.5	0.0555	
43.2	0.0668	
Dipropyl Ether	35.5	0.0367
40.0	Not Reported	
45.0	Not Reported	
Methylcyclohexane	Not Reported	Not Reported

Note: The data presented is a selection from the comprehensive study for illustrative purposes. For the full dataset, please refer to the original publication.

A key finding from the experimental data is that the ortho-isobutoxyphenylboronic acid isomer exhibits significantly higher solubility across all tested solvents compared to the meta and para isomers.^{[1][2][3][4]} The solubilities of the meta and para isomers were found to be similar in 3-pentanone and chloroform, with some differences observed in methylcyclohexane and dipropyl ether.^[1] The enhanced solubility of the ortho isomer can be attributed to intramolecular hydrogen bonding between the boronic acid group and the oxygen atom of the isobutoxy group, which reduces intermolecular interactions and leads to a lower melting point.^[1]

Experimental Protocols

The solubility data presented was obtained using a dynamic method, which involves monitoring the dissolution of the solid compound in a solvent at a controlled heating rate.

Materials:

- Ortho-, meta-, and para-isobutoxyphenylboronic acid (crystallized from water and air-dried)
- Solvents: Chloroform, 3-pentanone, acetone, dipropyl ether, methylcyclohexane (dried before use)

Apparatus:

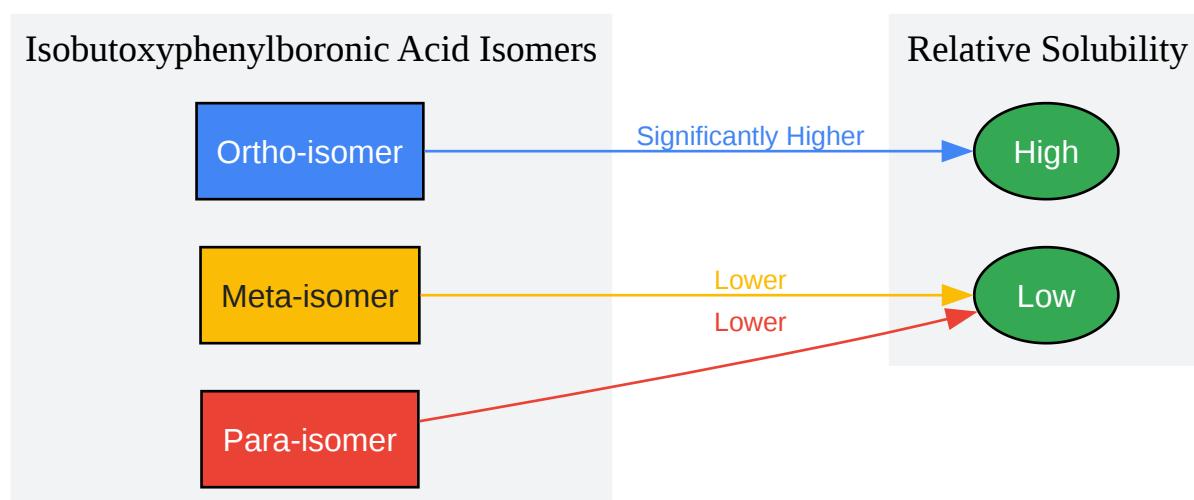
- Jacketed glass vessel
- Magnetic stirrer
- Luminance probe
- Thermostat for temperature control
- Digital multimeter

Procedure:

- A known mass of the isobutoxyphenylboronic acid isomer and the selected solvent were placed in the jacketed glass vessel equipped with a magnetic stirrer.
- The suspension was heated at a constant rate while being stirred continuously.
- A luminance probe was used to measure the intensity of light passing through the suspension.
- The temperature at which the last solid particles disappeared, indicated by a sharp increase in light intensity, was recorded as the solubility temperature for that specific composition.
- This procedure was repeated for various compositions of the solute and solvent to generate the solubility curves.

Logical Relationship of Isomer Solubility

The following diagram illustrates the general trend observed in the solubility of the isobutoxyphenylboronic acid isomers.



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References

- 1. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A dynamic reversible phenylboronic acid sensor for real-time determination of protein–carbohydrate interactions on living cancer cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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